![molecular formula C14H19ClN4O4 B1291856 H-Ala-Pro-pNA HCl CAS No. 65022-17-5](/img/structure/B1291856.png)
H-Ala-Pro-pNA HCl
Overview
Description
H-Ala-Pro-pNA HCl is a compound that is not directly described in the provided papers. However, it is related to the research on alanyl-tRNA synthetase (AlaRS) and the synthesis of phosphinic alanyl-proline surrogates. AlaRS is an enzyme that plays a crucial role in protein synthesis by attaching alanine to its corresponding tRNA, which is then used in the ribosome to incorporate alanine into a growing protein chain . The synthesis of phosphinic alanyl-proline surrogates is part of research into potential inhibitors of human cyclophilin hCyp-18, an enzyme that has peptidyl-prolyl isomerase activity and is involved in protein folding .
Synthesis Analysis
The synthesis of related compounds involves complex biochemical procedures. For instance, the alaS gene encoding AlaRS from Thermus thermophilus HB8 was cloned, sequenced, and the enzyme was overproduced in E. coli for characterization . In another study, pseudopeptides containing the phosphinic analogue of the alanyl-proline motif were synthesized through three- and four-step procedures, leading to the production of potential inhibitors for hCyp-18 . These processes highlight the intricate steps required to produce compounds for biochemical research.
Molecular Structure Analysis
The molecular structure of compounds like H-Ala-Pro-pNA HCl is crucial for their function. The AlaRS enzyme specifically interacts with the tRNAAla acceptor helix, which suggests a precise molecular recognition mechanism . Similarly, the phosphinic alanyl-proline surrogates are designed to mimic the alanyl-proline motif, which is likely critical for their inhibitory activity against hCyp-18 . The molecular structure of these compounds determines their interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving AlaRS and related compounds are essential for understanding their biological activity. AlaRS catalyzes the attachment of alanine to tRNAAla, a reaction that is fundamental to protein synthesis . The phosphinic alanyl-proline surrogates are evaluated for their ability to inhibit hCyp-18, indicating that they may interact with the enzyme to prevent its normal function . These reactions are key to the potential therapeutic applications of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of biochemical compounds like H-Ala-Pro-pNA HCl are not explicitly detailed in the provided papers. However, the thermal stability of AlaRS up to approximately 65 degrees Celsius and its optimal activity at around 60 degrees Celsius are noted, which are important properties for its potential use in crystallization and other applications . The synthesis of phosphinic alanyl-proline surrogates and their evaluation as inhibitors also imply certain physicochemical characteristics that enable their interaction with hCyp-18 . These properties are significant for the practical use and storage of such compounds.
Scientific Research Applications
Binding Interaction with Human Cyclophilin hCyp-18
The binding of peptides, such as H-Ala-Pro-pNA HCl, to human cyclophilin hCyp-18 has been extensively studied. Researchers found that hCyp-18 can bind to 2-4-mer peptides and their shorter para-nitroaniline (pNA) derivatives. This interaction is particularly notable with proline-containing peptides, which efficiently block the peptidyl-prolyl cis/trans isomerase activity of hCyp-18. The study highlighted the existence of two functionally independent subsites in hCyp-18, namely, a S1′ 'proline' subsite and a S2′–S3′ 'pNA' subsite. The interaction at the S2′–S3′ subsite requires either a Phe-pNA C-terminus or a Phe-pNA surrogate bearing an H-bond acceptor capable of binding Trp121 and Arg148 simultaneously (Demange et al., 2001).
Development of Novel Inhibitors
Another research focus is the development of novel inhibitors targeting specific proteins or enzymes. For example, the design of Glypsi(PO(2)R-N)Pro motif as a selective transition-state analogue inhibitor of cyclophilin was proposed. This motif was incorporated into Suc-Ala-Ala-Pro-Phe-pNA, a peptide substrate of hCyp-18, demonstrating the potential for designing specific and effective inhibitors for therapeutic applications (Demange, Moutiez, & Dugave, 2002).
Enzyme Substrate Specificity Studies
The use of p-nitroanilides of amino acids and peptides, such as H-Ala-Pro-pNA HCl, has been instrumental in studying the specificity of various enzymes, including cathepsins and peptidases. These studies have provided insights into enzyme mechanisms, substrate preferences, and potential applications in biotechnology and medicine (Azarian et al., 1987; Edwards et al., 2013).
properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H/t9-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWOEAKMMDWWIZ-CSDGMEMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628401 | |
Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Pro-pNA HCl | |
CAS RN |
65022-17-5 | |
Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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